molecular formula C18H21N5O4 B2754149 2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 371237-13-7

2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B2754149
CAS RN: 371237-13-7
M. Wt: 371.397
InChI Key: RNZVHJPEPOSZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
BenchChem offers high-quality 2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant Agents : A study explored derivatives of 4H-pyrido[1,2-a]pyrimidine for their potent antioxidant properties. This research is significant in understanding the compound's potential in developing treatments or supplements with antioxidant capabilities (Vartale et al., 2016).

  • Anti-Inflammatory and Analgesic Agents : Another research focused on the synthesis of novel compounds derived from visnaginone and khellinone, including derivatives of the compound . These compounds showed promising results as anti-inflammatory and analgesic agents, indicating their potential therapeutic uses (Abu‐Hashem et al., 2020).

  • Antiprotozoal Agents : A study on novel dicationic imidazo[1,2-a]pyridines, which include derivatives of the compound, found them to be effective antiprotozoal agents. This indicates a potential application in treating protozoal infections (Ismail et al., 2004).

  • Metal-Binding Properties : Research on iron complexes of related compounds highlighted their resemblance to parts of the metal-binding domain of bleomycin, an antitumor drug. This suggests potential applications in developing new chemotherapeutic agents (Brown et al., 1990).

  • Polyamide and Poly(amide-imide) Synthesis : Studies have shown that derivatives of this compound can be used in synthesizing polyamides and poly(amide-imide)s, which are valuable in material science for their thermal stability and solubility in polar solvents (Saxena et al., 2003).

  • Antimicrobial Activity : The compound's derivatives have been researched for their antimicrobial activity, indicating potential use in developing new antimicrobial drugs (Badne et al., 2011).

properties

IUPAC Name

6-imino-N,7-bis(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-26-9-6-20-17(24)12-11-13-16(23(15(12)19)8-10-27-2)21-14-5-3-4-7-22(14)18(13)25/h3-5,7,11,19H,6,8-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZVHJPEPOSZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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